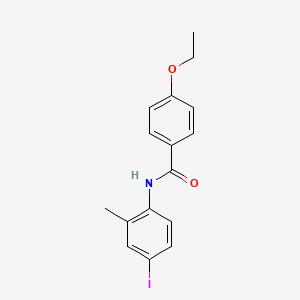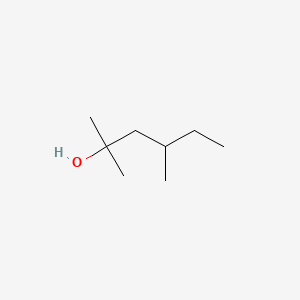
2,4-Dimethylhexan-2-ol
描述
2,4-Dimethylhexan-2-ol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain that also has two methyl groups attached to the second and fourth carbons. This compound is known for its use in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylhexan-2-ol can be synthesized through several methods. One common method involves the hydration of 2,4-dimethylhex-2-ene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the proper addition of water across the double bond.
Another method involves the reduction of 2,4-dimethylhexan-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group into a secondary alcohol.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2,4-dimethylhex-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve efficient hydrogenation.
化学反应分析
Types of Reactions
2,4-Dimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: When oxidized, this compound can form 2,4-dimethylhexan-2-one. Common oxidizing agents include chromic acid (H2CrO4) and pyridinium chlorochromate (PCC).
Dehydration: Under acidic conditions, such as with sulfuric acid, this compound can undergo dehydration to form 2,4-dimethylhex-2-ene.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,4-dimethylhexyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid, pyridinium chlorochromate.
Dehydration: Sulfuric acid, phosphoric acid.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products
Oxidation: 2,4-Dimethylhexan-2-one.
Dehydration: 2,4-Dimethylhex-2-ene.
Substitution: 2,4-Dimethylhexyl chloride.
科学研究应用
2,4-Dimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: It can be used in the study of metabolic pathways involving secondary alcohols.
Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,4-Dimethylhexan-2-ol in chemical reactions typically involves the nucleophilic attack of the hydroxyl group. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In dehydration reactions, the hydroxyl group is protonated and then eliminated as water, forming a double bond. In substitution reactions, the hydroxyl group is replaced by another functional group through nucleophilic substitution mechanisms.
相似化合物的比较
Similar Compounds
2,4-Dimethylhexan-3-ol: Similar structure but with the hydroxyl group on the third carbon.
2,4-Dimethylpentan-2-ol: Similar structure but with a shorter carbon chain.
2,4-Dimethylheptan-2-ol: Similar structure but with a longer carbon chain.
Uniqueness
2,4-Dimethylhexan-2-ol is unique due to its specific placement of the hydroxyl group and methyl groups, which influences its reactivity and physical properties. Its structure allows for specific interactions in chemical reactions, making it valuable in various synthetic applications.
属性
IUPAC Name |
2,4-dimethylhexan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-7(2)6-8(3,4)9/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZHEPXWQXCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608508 | |
| Record name | 2,4-Dimethylhexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42328-76-7 | |
| Record name | 2,4-Dimethylhexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


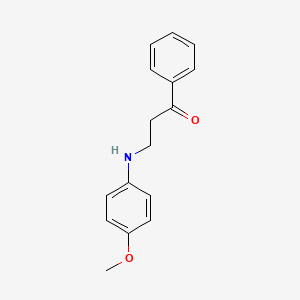
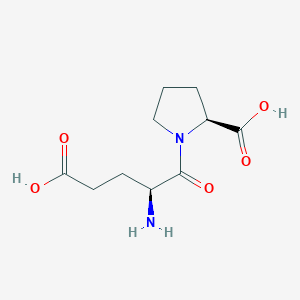
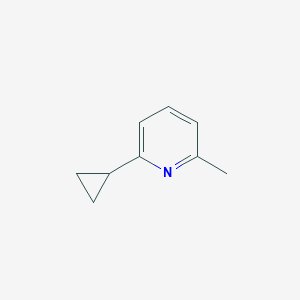
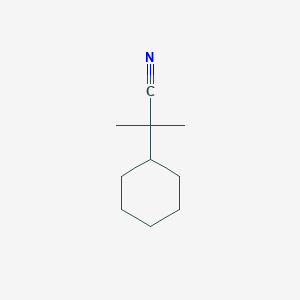


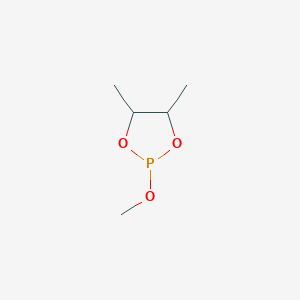
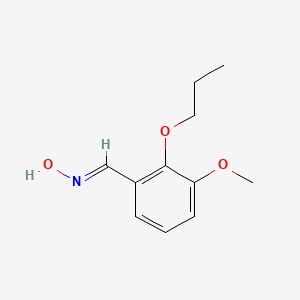


![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)

